3,7,11-Trimethyldodeca-2,6,11-trien-1-ol
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Overview
Description
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol, also known as farnesol, is a naturally occurring sesquiterpenoid alcohol. It is found in various essential oils such as citronella, neroli, cyclamen, and lemon grass. This compound plays a significant role in the biosynthesis of cholesterol, ubiquinone, and other terpenoids. It is also known for its pleasant floral aroma and is widely used in perfumery and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol can be synthesized through several methods. One common method involves the condensation of isoprene units. The synthesis typically starts with the formation of geranyl pyrophosphate, which then undergoes a series of enzymatic reactions to form farnesyl pyrophosphate. Hydrolysis of farnesyl pyrophosphate yields farnesol .
Industrial Production Methods: Industrially, this compound is often extracted from essential oils through steam distillation followed by purification processes such as fractional distillation and crystallization. The compound can also be produced via biotechnological methods using genetically engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: Farnesol can be oxidized to farnesal and farnesoic acid.
Reduction: It can be reduced to dihydrofarnesol.
Substitution: Farnesol can undergo substitution reactions to form esters and ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acid chlorides and alcohols are used for esterification, while alkyl halides are used for ether formation
Major Products:
Oxidation: Farnesal, farnesoic acid.
Reduction: Dihydrofarnesol.
Substitution: Farnesyl esters and ethers
Scientific Research Applications
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various terpenoids and steroids.
Biology: Farnesol is studied for its role in cell signaling and its effects on cell membrane integrity.
Medicine: It has potential therapeutic applications due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Farnesol is used in the formulation of perfumes, cosmetics, and as a flavoring agent in food
Mechanism of Action
3,7,11-Trimethyldodeca-2,6,11-trien-1-ol exerts its effects through several mechanisms:
Antimicrobial Activity: Farnesol disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Anticancer Activity: Farnesol induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function
Comparison with Similar Compounds
Geraniol: Another monoterpenoid alcohol with a similar structure but fewer isoprene units.
Nerolidol: A sesquiterpenoid alcohol with a similar structure but different double bond positions.
Squalene: A triterpenoid with a similar biosynthetic pathway but a larger structure .
Uniqueness: 3,7,11-Trimethyldodeca-2,6,11-trien-1-ol is unique due to its specific arrangement of double bonds and its role as a precursor in the biosynthesis of important biological molecules such as cholesterol and ubiquinone. Its diverse biological activities and applications in various fields also set it apart from other similar compounds .
Properties
CAS No. |
807656-90-2 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,7,11-trimethyldodeca-2,6,11-trien-1-ol |
InChI |
InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h9,11,16H,1,5-8,10,12H2,2-4H3 |
InChI Key |
FYRVALWEYNLESV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC(=CCCC(=CCO)C)C |
Origin of Product |
United States |
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